Levomepromazine Sulfone N-Oxide

CAS No.:

Cat. No.: VC17975258

Molecular Formula: C19H24N2O4S

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H24N2O4S |

|---|---|

| Molecular Weight | 376.5 g/mol |

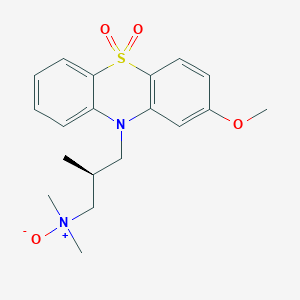

| IUPAC Name | (2S)-3-(2-methoxy-5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine oxide |

| Standard InChI | InChI=1S/C19H24N2O4S/c1-14(13-21(2,3)22)12-20-16-7-5-6-8-18(16)26(23,24)19-10-9-15(25-4)11-17(19)20/h5-11,14H,12-13H2,1-4H3/t14-/m0/s1 |

| Standard InChI Key | UUOHRDSNBFFKHG-AWEZNQCLSA-N |

| Isomeric SMILES | C[C@@H](CN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)OC)C[N+](C)(C)[O-] |

| Canonical SMILES | CC(CN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)OC)C[N+](C)(C)[O-] |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Levomepromazine Sulfone N-Oxide is defined by its systematic IUPAC name and CAS registry number 2724689-26-1 . The compound’s structure incorporates a phenothiazine backbone modified with a sulfone group () and an N-oxide functional group (). This dual oxidation distinguishes it from related metabolites such as levomepromazine sulfoxide (CAS 71771834), which contains only a single sulfoxide group () . The molecular formula confirms the presence of 19 carbon, 24 hydrogen, 2 nitrogen, 4 oxygen, and 1 sulfur atoms, arranged to confer stability and polarity .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 2724689-26-1 |

| Molecular Formula | |

| Molecular Weight | 376.47 g/mol |

| Synonyms | Levomepromazine N,S,S-Trioxide |

Synthesis and Manufacturing

Production Challenges

As a "made-to-order" product, Levomepromazine Sulfone N-Oxide requires customized synthesis batches, leading to extended lead times and costs exceeding €800 per 25 mg . Regulatory restrictions further complicate production; suppliers like LGC Standards classify it as a controlled substance, mandating permits and BSL certifications for handling .

Applications in Pharmaceutical Analysis

Role as a Reference Standard

In quality control laboratories, Levomepromazine Sulfone N-Oxide is employed to validate analytical methods (e.g., HPLC, LC-MS) for detecting impurities in levomepromazine formulations. Its presence in drug products, even at trace levels (≤0.1%), necessitates rigorous monitoring due to potential toxicity or altered pharmacokinetics .

| Aspect | Detail |

|---|---|

| Regulatory Status | Controlled substance; requires export/import permits |

| Shelf Life | Limited (exact duration unspecified; batch-specific expiry provided) |

| Shipping Restrictions | Prohibited via standard freight; specialized carriers required |

Comparative Analysis with Related Compounds

Levomepromazine Sulfoxide vs. Sulfone N-Oxide

Levomepromazine sulfoxide (CAS 71771834) shares the phenothiazine core but lacks the N-oxide group. With a molecular formula of , it is less polar and exhibits distinct chromatographic retention times, aiding in analytical differentiation .

Promethazine Sulfoxide N-Oxide

Promethazine’s analog (CAS 1135334-50-7) demonstrates similar functionalization but features a shorter alkyl chain (), underscoring structure-activity relationships in phenothiazine pharmacology .

Future Directions and Research Gaps

Despite its specialized use, Levomepromazine Sulfone N-Oxide exemplifies the need for robust impurity profiling in drug development. Open areas include:

-

Synthetic Optimization: Developing cost-effective, scalable synthesis routes.

-

Toxicological Profiling: Assessing long-term stability and toxicity in biological systems.

-

Regulatory Harmonization: Streamlining global classification to facilitate research access.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume